rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride
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Overview
Description
rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride: is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of functional groups: The tert-butyl group, amino group, and carboxylate group are introduced through various chemical reactions, such as alkylation, amination, and esterification.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be converted to a nitro group.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its potential therapeutic effects.
Industry:
- Used in the production of specialty chemicals.
- Investigated for its potential use in material science.
Mechanism of Action
The mechanism of action of rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
- tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Comparison:
- Structural Differences: While these compounds share a similar bicyclic core, the position and type of functional groups differ.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure and reactivity.
Conclusion
rac-tert-butyl(1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylatehydrochloride is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in chemical research, biology, medicine, and industry. Further studies and applications of this compound are likely to uncover even more of its potential.
Properties
IUPAC Name |
tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIPJHPABAWGJP-RVKMJUHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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